Cas no 1896565-04-0 (1-(2,3,4-trifluorophenyl)propan-2-ol)

1-(2,3,4-Trifluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. The presence of three fluorine atoms on the phenyl ring enhances its electron-withdrawing properties, making it a valuable intermediate for constructing bioactive molecules. The propan-2-ol moiety provides a reactive site for further functionalization, such as oxidation or substitution. This compound's structural features contribute to improved metabolic stability and lipophilicity in derived compounds. Its well-defined purity and consistent quality ensure reliable performance in synthetic routes. The trifluorophenyl group is particularly useful in modulating the physicochemical properties of target molecules, making this intermediate a versatile building block in medicinal chemistry and material science applications.
1-(2,3,4-trifluorophenyl)propan-2-ol structure
1896565-04-0 structure
Product name:1-(2,3,4-trifluorophenyl)propan-2-ol
CAS No:1896565-04-0
MF:C9H9F3O
MW:190.162373304367
CID:5893575
PubChem ID:117281731

1-(2,3,4-trifluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3,4-trifluorophenyl)propan-2-ol
    • 1896565-04-0
    • EN300-1999273
    • Inchi: 1S/C9H9F3O/c1-5(13)4-6-2-3-7(10)9(12)8(6)11/h2-3,5,13H,4H2,1H3
    • InChI Key: LVZUCIBVQFGOAW-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1CC(C)O)F)F

Computed Properties

  • Exact Mass: 190.06054939g/mol
  • Monoisotopic Mass: 190.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.2

1-(2,3,4-trifluorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1999273-0.5g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
0.5g
$397.0 2023-09-16
Enamine
EN300-1999273-1.0g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
1g
$986.0 2023-06-03
Enamine
EN300-1999273-0.1g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
0.1g
$364.0 2023-09-16
Enamine
EN300-1999273-0.05g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
0.05g
$348.0 2023-09-16
Enamine
EN300-1999273-0.25g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
0.25g
$381.0 2023-09-16
Enamine
EN300-1999273-2.5g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
2.5g
$810.0 2023-09-16
Enamine
EN300-1999273-5g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
5g
$1199.0 2023-09-16
Enamine
EN300-1999273-5.0g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
5g
$2858.0 2023-06-03
Enamine
EN300-1999273-10g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
10g
$1778.0 2023-09-16
Enamine
EN300-1999273-10.0g
1-(2,3,4-trifluorophenyl)propan-2-ol
1896565-04-0
10g
$4236.0 2023-06-03

Additional information on 1-(2,3,4-trifluorophenyl)propan-2-ol

Introduction to 1-(2,3,4-Trifluorophenyl)propan-2-ol (CAS No. 1896565-04-0)

1-(2,3,4-Trifluorophenyl)propan-2-ol (CAS No. 1896565-04-0) is a fluorinated aromatic alcohol that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its trifluoromethyl-substituted phenyl group and a chiral alcohol moiety, which endow it with distinct reactivity and biological activity.

The synthesis of 1-(2,3,4-trifluorophenyl)propan-2-ol has been extensively studied, with several efficient and scalable methods reported in the literature. One notable approach involves the asymmetric reduction of 1-(2,3,4-trifluorophenyl)propan-1-one using chiral catalysts or enzymes. This method not only provides high yields but also ensures the formation of the desired enantiomer with excellent enantioselectivity. The ability to control the chirality of this compound is crucial for its application in chiral drug synthesis and other stereoselective reactions.

In the realm of pharmaceutical research, 1-(2,3,4-trifluorophenyl)propan-2-ol has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been investigated for its ability to inhibit protein kinases, which are key targets in cancer therapy. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug design.

Beyond its pharmaceutical applications, 1-(2,3,4-trifluorophenyl)propan-2-ol has also found use in materials science. Its fluorinated structure imparts unique properties such as low surface energy and high thermal stability, which are beneficial in the development of advanced coatings and polymers. These materials can be used in various industries, including electronics, automotive, and aerospace, where performance under extreme conditions is critical.

The environmental impact of 1-(2,3,4-trifluorophenyl)propan-2-ol is another area of active research. Fluorinated compounds are known for their persistence in the environment, which raises concerns about their potential ecological effects. However, recent studies have shown that certain biodegradation pathways can effectively break down these compounds under specific conditions. Understanding these pathways is essential for developing sustainable practices in the production and use of fluorinated chemicals.

In conclusion, 1-(2,3,4-trifluorophenyl)propan-2-ol (CAS No. 1896565-04-0) is a versatile compound with a wide range of applications in pharmaceuticals and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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